

Pedalitin CAS number 22384-63-0

physicochemical properties

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Compound of Interest

Compound Name: *Pedalitin*

Cat. No.: *B157511*

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An In-Depth Technical Guide to the Physicochemical Properties of **Pedalitin** (CAS Number: 22384-63-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedalitin (CAS No: 22384-63-0) is a naturally occurring flavone, a class of flavonoids, that has garnered significant interest within the scientific community.^{[1][2]} Structurally, it is a tetrahydroxy-monomethoxy-flavone, with four hydroxyl groups located at positions C-3', C-4', C-5, and C-6, and a methoxy group at C-7.^{[1][2]} This compound has been isolated from various plant species, including *Rabdosia japonica*, *Eremosparton songoricum*, and *Ruellia tuberosa*.^{[1][2]}

Pedalitin is recognized for its potential therapeutic applications, primarily attributed to its inhibitory effects on key enzymes such as tyrosinase and α -glucosidase.^{[3][4][5]} Understanding the physicochemical properties of **Pedalitin** is paramount for its extraction, purification, formulation, and the development of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visualization of its role in relevant biological pathways.

Physicochemical Properties of Pedalitin

The fundamental physicochemical properties of **Pedalitin** are summarized in the table below, providing a quantitative foundation for researchers.

Property	Value	Source(s)
CAS Number	22384-63-0	[1] [6]
Molecular Formula	C ₁₆ H ₁₂ O ₇	[1] [6]
Molecular Weight	316.26 g/mol	[1] [6]
Appearance	Yellow powder	[3]
Melting Point	300 - 302 °C	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. [3] [5] Estimated water solubility: 505.9 mg/L at 25 °C. [7]	[3] [5] [7]
Storage Temperature	-20°C	[3] [4]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of **Pedalitin**.

Spectroscopic Data	Details	Source(s)
¹ H NMR (500 MHz, DMSO-d ₆)	δ (ppm): 12.6 (s, 1H), 9.97 (s, 1H), 9.38 (s, 1H), 8.73 (s, 1H), 7.45 (s, 2H), 6.92–6.87 (m, 2H), 6.71 (s, 1H), 3.93 (s, 3H)	[8]
¹³ C NMR (125 MHz, DMSO-d ₆)	δ (ppm): 182.5, 164.4, 154.7, 150.08, 150.06, 146.70, 146.23, 130.8, 122.2, 119.3, 116.4, 113.9, 105.4, 103.0, 91.4, 56.7	[8]
High-Resolution Mass Spectrometry (ESI-HRMS)	m/z [M+Na] ⁺ calculated for C ₁₆ H ₁₂ NaO ₇ : 339.0481; found: 339.0479	[8]
Gas Chromatography-Mass Spectrometry (GC-MS)	Top Peak (m/z): 316	[1]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of **Pedalitin**.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **Pedalitin** sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.^[9]
- Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.^[10]
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is known (around 300°C for **Pedalitin**), heat the block rapidly to about 20°C below the expected melting point.
 - Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting range is the span between these two temperatures.^[11]

Solubility Determination

Understanding the solubility of **Pedalitin** in various solvents is crucial for extraction, chromatography, and formulation.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

- Analytical balance

- Vials with screw caps
- Vortex mixer or shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system
- Volumetric flasks and pipettes

Procedure:

- Saturated Solution Preparation: Add an excess amount of **Pedalitin** to a known volume of the desired solvent (e.g., DMSO, ethanol, water) in a vial.
- Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[12\]](#)
- Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
- Quantification:
 - Carefully withdraw a known volume of the supernatant.
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted solution using a validated HPLC method to determine the concentration of dissolved **Pedalitin**.[\[13\]](#)
 - The solubility is then calculated based on the measured concentration and the dilution factor.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the separation, identification, and quantification of flavonoids like **Pedalitin**.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Instrumentation and Conditions (Typical for Flavonoid Analysis):

- **HPLC System:** A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- **Column:** A reversed-phase C18 column is commonly used for flavonoid analysis.
- **Mobile Phase:** A gradient elution using a mixture of two solvents is often employed. For example, Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, and Solvent B: Acetonitrile or methanol.
- **Detection:** Flavonoids exhibit strong UV absorbance. **Pedalitin** can be detected at a wavelength around 280 nm or 350 nm.
- **Flow Rate:** Typically 0.5 - 1.0 mL/min.
- **Column Temperature:** Maintained at a constant temperature, for example, 30°C, for reproducibility.

Procedure:

- **Standard Preparation:** Prepare a stock solution of **Pedalitin** of known concentration in a suitable solvent (e.g., methanol or DMSO). Prepare a series of calibration standards by diluting the stock solution.
- **Sample Preparation:** Dissolve the sample containing **Pedalitin** in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
- **Analysis:** Inject the standards and samples onto the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **Pedalitin** in the samples from

this curve.

Biological Activity and Signaling Pathways

Pedalitin is a known inhibitor of both tyrosinase and α -glucosidase, suggesting its potential in dermatology and for the management of type 2 diabetes.

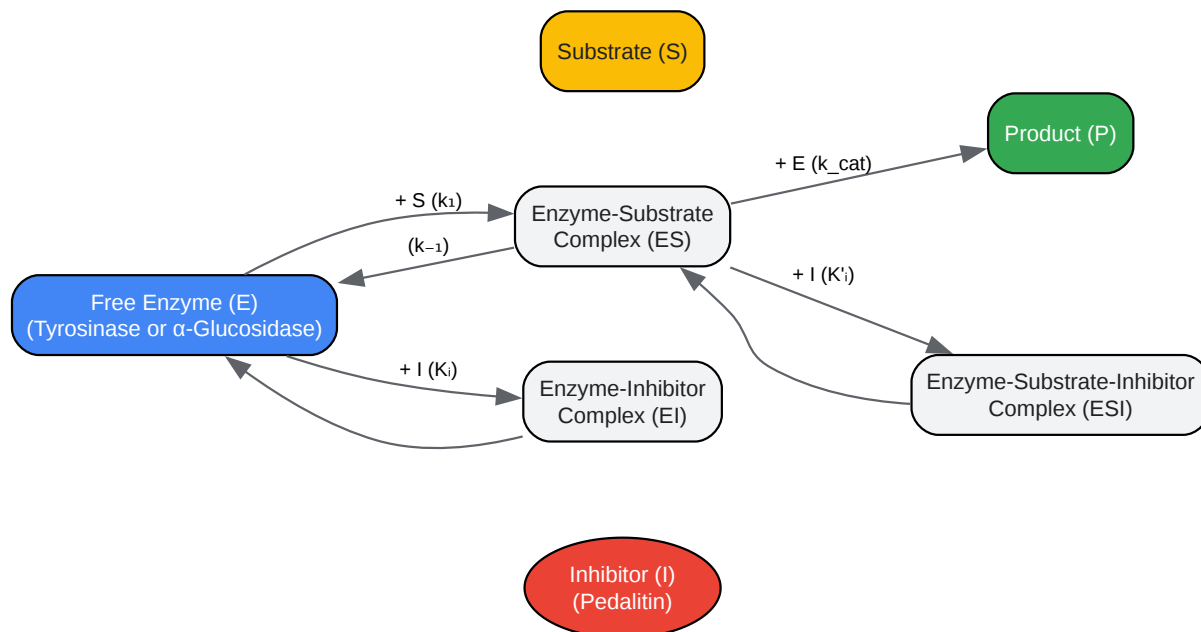
Inhibition of Tyrosinase and α -Glucosidase

Pedalitin has been identified as a mixed-type inhibitor for both tyrosinase and α -glucosidase. [5] This means it can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme. The IC_{50} values for tyrosinase and α -glucosidase inhibition by **Pedalitin** have been reported as 0.28 mM and 0.29 mM, respectively. [3][4]

- **Tyrosinase Inhibition:** Tyrosinase is a key enzyme in melanin biosynthesis. [14] By inhibiting this enzyme, **Pedalitin** can reduce melanin production, making it a potential agent for treating hyperpigmentation and for use in skin-whitening cosmetic products. [15][16]
- **α -Glucosidase Inhibition:** α -Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. [17][18] Inhibition of this enzyme slows down carbohydrate digestion and glucose absorption, which can help in managing postprandial hyperglycemia in individuals with type 2 diabetes. [19][20]

Signaling Pathway Diagram: Enzyme Inhibition by **Pedalitin**

The following diagram illustrates the general mechanism of mixed-type enzyme inhibition by **Pedalitin**.

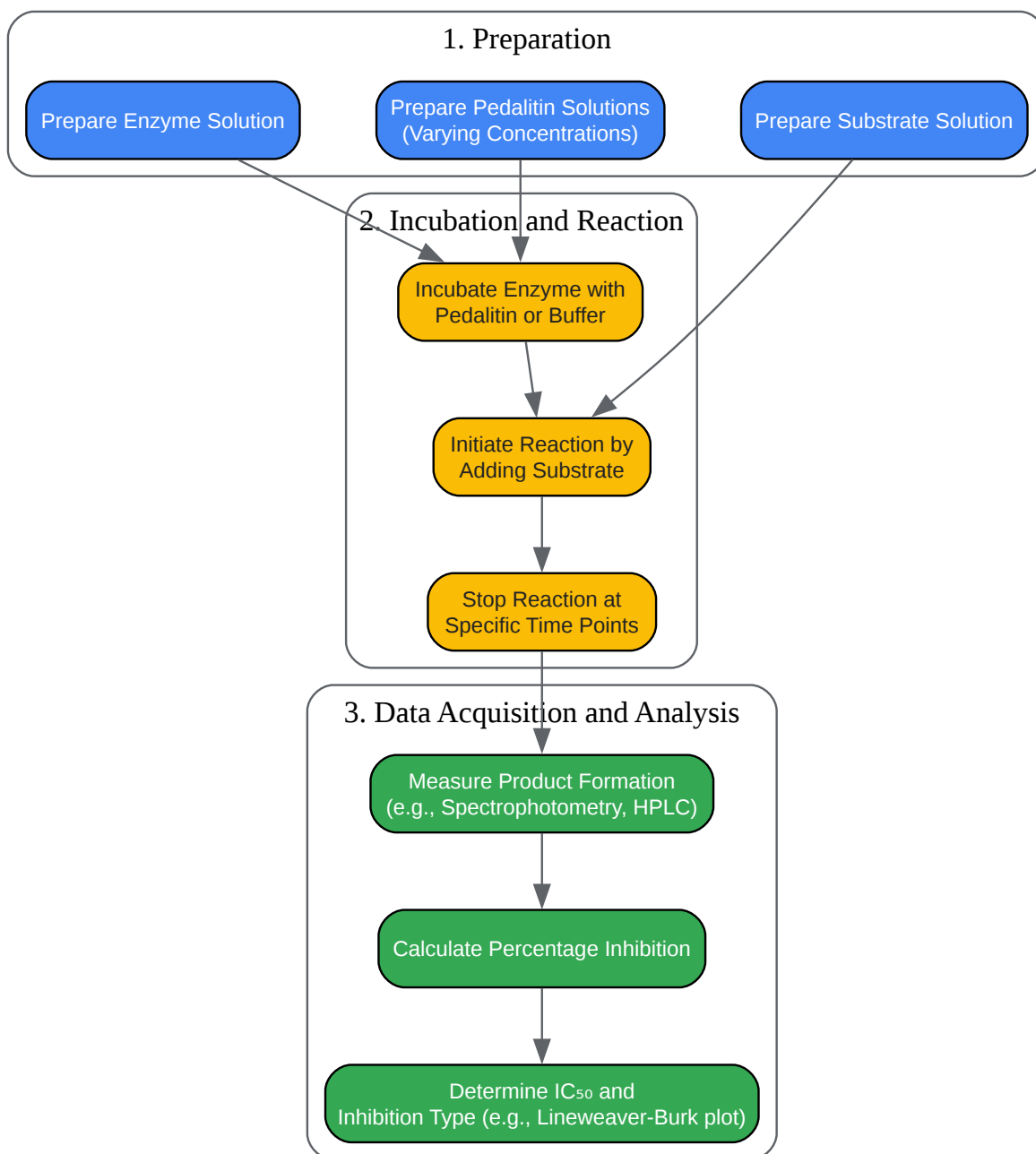


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Caption: Mixed-type inhibition of an enzyme by **Pedalitin**.

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the enzyme inhibitory activity of **Pedalitin**.



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Caption: Workflow for an enzyme inhibition assay.

Conclusion

Pedalitin is a flavonoid with well-defined physicochemical properties and demonstrated biological activities, particularly as an inhibitor of tyrosinase and α -glucosidase. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this promising natural compound. A thorough understanding of its characteristics is essential for unlocking its full therapeutic potential, from initial research and development to potential clinical applications.

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